molecular formula C15H22ClNO3 B1397296 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride CAS No. 1220021-24-8

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

Cat. No. B1397296
M. Wt: 299.79 g/mol
InChI Key: AREMYMLWICDSDF-UHFFFAOYSA-N
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Description

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a chemical compound with the formula C₁₅H₂₂ClNO₃ . It is an irritant .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is C₁₅H₂₂ClNO₃ . The average mass is 263.332 Da .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Research : Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, including compounds similar to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

  • Anticancer Agents Synthesis : Rehman et al. (2018) researched the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, a class encompassing compounds similar to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, finding potential as anticancer agents (Rehman et al., 2018).

Molecular Docking Studies for Anti-cancer Properties

  • EGFR Inhibitors in Cancer : Karayel (2021) conducted molecular docking studies of benzimidazole derivatives bearing structures related to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, focusing on their potential as EGFR inhibitors and anti-cancer properties (Karayel, 2021).

Application in Diagnostic Imaging

  • Breast Cancer Diagnosis : Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound closely related to 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, for visualizing primary breast tumors in vivo, indicating its potential in diagnostic imaging (Caveliers et al., 2002).

Chemical Stability Analysis

  • Stability Studies : Muszalska and Bereda (2008) investigated the stability of a new analgesic active compound, a derivative of 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] in aqueous solutions, providing insights relevant to compounds like 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride (Muszalska & Bereda, 2008).

Safety And Hazards

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is classified as an irritant .

properties

IUPAC Name

2-piperidin-3-ylethyl 4-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-14-6-4-13(5-7-14)15(17)19-10-8-12-3-2-9-16-11-12;/h4-7,12,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREMYMLWICDSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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